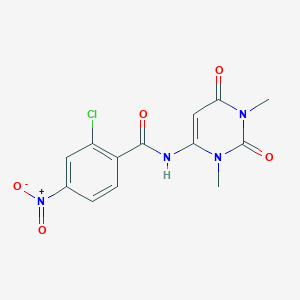![molecular formula C19H20N2O3 B5756078 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is a chemical compound that has been widely used in scientific research for its various applications. It is a synthetic compound that is used in the study of various biological processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as phosphodiesterases and cyclooxygenases. It has also been shown to inhibit the production of various inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and induce apoptosis. It has also been shown to inhibit angiogenesis and inflammation. In addition, it has been shown to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide in lab experiments is its ability to inhibit the activity of various enzymes and cytokines. This makes it a useful tool in the study of various biological processes and diseases. However, one of the limitations of using N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is its potential toxicity and side effects. Therefore, caution must be taken when using this compound in lab experiments.
Future Directions
There are many future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide. One possible direction is the study of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another possible direction is the study of its potential use as a cognitive enhancer. In addition, further research is needed to fully understand the mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide and its potential toxicity and side effects.
Conclusion:
In conclusion, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is a synthetic compound that has been widely used in scientific research for its various applications. It is used in the study of various biological processes and diseases. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and cytokines. It has various biochemical and physiological effects and has potential use in the treatment of various diseases and as a cognitive enhancer. Further research is needed to fully understand its mechanism of action and potential toxicity and side effects.
Synthesis Methods
The synthesis method of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This is then reacted with 2-amino-5-methylbutan-1-ol to form N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been widely used in scientific research for its various applications. It is used in the study of various biological processes such as apoptosis, angiogenesis, and inflammation. It has also been used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)10-18(22)20-14-6-9-17-16(11-14)21-19(24-17)13-4-7-15(23-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEBKMXXVZRHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)

![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)



![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)




